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molecular formula C8H7ClN2 B155357 2-chloro-1-methyl-1H-benzimidazole CAS No. 1849-02-1

2-chloro-1-methyl-1H-benzimidazole

Cat. No. B155357
M. Wt: 166.61 g/mol
InChI Key: UXZYKSFMGDWHGJ-UHFFFAOYSA-N
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Patent
US05149700

Procedure details

According to the procedure D. Harrison, et al., J. Chem. Soc., 2930, 1963, to a cooled (5° C.), stirred solution of 2-chlorobenzimidazole (26.1 g, 0.171 mol) in DMF (125 mL) was added NaH (60% dispersion in mineral oil; 7.2 g, 0.180 mol) in several portions. After 30 minutes MeI (25.5 g, 0.180 mol) was added. The cooling bath was removed and stirring was continued for 30 minutes. The mixture was recooled, H2O (200 mL) was added, and the resulting precipitate was collected by filtration to give 20.2 g (71%) of product as an off-white solid m.p. 107°-109° C.
Quantity
26.1 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
25.5 g
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[H-].[Na+].[CH3:13]I>CN(C=O)C>[Cl:1][C:2]1[N:6]([CH3:13])[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
26.1 g
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
25.5 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
H2O (200 mL) was added
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC2=C(N1C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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